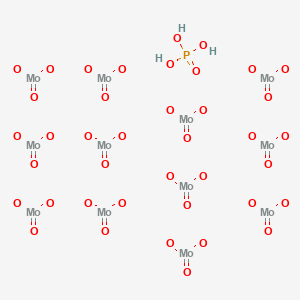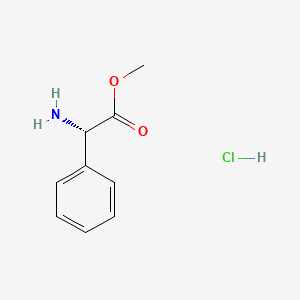
YTTRIUM TELLURIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium telluride is a chemical compound composed of yttrium and tellurium, with the molecular formula TeY. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound is a rare compound that exhibits interesting thermoelectric and mechanical properties, making it a subject of scientific research and industrial interest .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium telluride can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct combination of yttrium and tellurium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation:
2Y+3Te→Y2Te3
Industrial Production Methods: Industrial production of this compound often involves the reduction of yttrium oxide with tellurium in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product. The reaction is as follows:
Y2O3+3Te→Y2Te3+3O2
Análisis De Reacciones Químicas
Types of Reactions: Yttrium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
- this compound can be oxidized to form yttrium oxide and tellurium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen:
Oxidation: Y2Te3+3O2→Y2O3+3TeO2
Reduction of this compound can be achieved using hydrogen gas, resulting in the formation of elemental yttrium and tellurium:Reduction: Y2Te3+3H2→2Y+3Te+3H2O
this compound can undergo substitution reactions with halogens to form yttrium halides and tellurium halides:Substitution: Y2Te3+6Cl2→2YCl3+3TeCl2
Major Products Formed: The major products formed from these reactions include yttrium oxide, tellurium dioxide, yttrium halides, and tellurium halides.
Aplicaciones Científicas De Investigación
Yttrium telluride has a wide range of scientific research applications due to its unique properties:
Materials Science: It is used in the development of thermoelectric materials for power generation and cooling applications.
Biomedical Implants: The biocompatibility of yttrium compounds makes them suitable for use in biomedical implants and other medical devices.
Mecanismo De Acción
The mechanism by which yttrium telluride exerts its effects is primarily related to its thermoelectric and electronic properties. In thermoelectric applications, this compound generates an electric current when subjected to a temperature gradient. This effect is due to the movement of charge carriers (electrons and holes) within the material. The efficiency of this process is quantified by the thermoelectric figure of merit (ZT), which depends on the material’s electrical conductivity, thermal conductivity, and Seebeck coefficient .
Comparación Con Compuestos Similares
Yttrium telluride can be compared with other tellurides and yttrium compounds:
Similar Compounds: Yttrium sulfide (Y2S3), yttrium selenide (Y2Se3), and other yttrium chalcogenides share similar properties and applications.
Uniqueness: this compound is unique due to its high thermoelectric efficiency and stability at elevated temperatures.
Propiedades
Número CAS |
12166-71-1 |
|---|---|
Fórmula molecular |
Te3Y2 |
Peso molecular |
560.61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)



